Ganoderic acid L
CAS No.: 102607-24-9
Cat. No.: VC0017675
Molecular Formula: C30H46O8
Molecular Weight: 534.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102607-24-9 |
|---|---|
| Molecular Formula | C30H46O8 |
| Molecular Weight | 534.69 |
| IUPAC Name | 6-hydroxy-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
| Standard InChI | InChI=1S/C30H46O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-22,32,34-35,38H,8-14H2,1-7H3,(H,36,37)/t15?,17-,19-,20-,21-,22-,27-,28+,29?,30-/m0/s1 |
| Standard InChI Key | RZBILUATLYXZLI-OTORYQFISA-N |
| SMILES | CC(CC(=O)CC(C)(C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Ganoderic acid L, also known as ganoderate L, is a naturally occurring triterpenoid compound belonging to the class of highly oxidized lanostane-type triterpenes. This compound is primarily found in Ganoderma species, particularly Ganoderma lucidum, a medicinal mushroom with significant historical importance in traditional Asian medicine systems .
Basic Chemical Properties
The chemical properties of Ganoderic acid L have been well-characterized through various analytical approaches. Table 1 presents the fundamental chemical identifiers and properties of this compound.
Table 1: Chemical Properties of Ganoderic Acid L
| Property | Value |
|---|---|
| Chemical Formula | C30H46O8 |
| CAS Number | 102607-24-9 |
| Average Molecular Weight | 534.6814 g/mol |
| Monoisotopic Molecular Weight | 534.319268448 g/mol |
| InChI Key | RZBILUATLYXZLI-UHFFFAOYSA-N |
| Creation Date in Database | April 8, 2010 |
Structural Nomenclature
Ganoderic acid L possesses a complex molecular structure typical of triterpenoids with multiple functional groups. The IUPAC nomenclature defines this compound as 6-hydroxy-2-methyl-4-oxo-6-{5,9,12-trihydroxy-2,6,6,11,15-pentamethyl-17-oxotetracyclo[8.7.0.02,7.011,15]heptadec-1(10)-en-14-yl}heptanoic acid . This extensive name reflects the intricate arrangement of functional groups within its molecular framework.
The compound features multiple hydroxyl groups, carbonyl moieties, and a carboxylic acid function, contributing to its specific physicochemical and pharmacological properties. The structural complexity of Ganoderic acid L exemplifies the characteristic features of triterpenes derived from Ganoderma species.
Classification and Taxonomic Context
Ganoderic acid L belongs to a broader family of compounds with specific taxonomic classification in chemical databases. Understanding its position within this hierarchy provides valuable context for researchers.
Chemical Classification Hierarchy
The classification of Ganoderic acid L follows a hierarchical organization in chemical taxonomy systems, as outlined in Table 2.
Table 2: Chemical Classification Hierarchy of Ganoderic Acid L
| Classification Level | Category |
|---|---|
| Kingdom | Organic compounds |
| Super Class | Lipids and lipid-like molecules |
| Class | Prenol lipids |
| Sub Class | Triterpenoids |
| Direct Parent | Triterpenoids |
| Molecular Framework | Aliphatic homopolycyclic compounds |
Pharmacological Context of Ganoderic Acids
While specific research on the pharmacological properties of Ganoderic acid L is limited in the available literature, understanding the general biological activities of structurally related ganoderic acids provides important context.
General Biological Activities of Ganoderic Acids
Ganoderic acids as a class demonstrate a wide spectrum of biological activities that contribute to the medicinal properties of Ganoderma species. Table 3 summarizes the primary pharmacological effects documented for various ganoderic acids.
Table 3: Major Biological Activities of Ganoderic Acids
| Activity Category | Specific Effects |
|---|---|
| Anti-cancer | Induction of apoptosis, inhibition of topoisomerases, cell cycle arrest, reduction of metastasis |
| Anti-inflammatory | Modulation of inflammatory pathways including NF-κB signaling |
| Immunomodulatory | Enhancement of immune cell function, cytokine regulation |
| Hepatoprotective | Protection against alcoholic and non-alcoholic liver injury |
| Neuroprotective | Reduction of neuroinflammation, protection against oxidative stress |
| Metabolic regulation | Improvement in lipid profiles, anti-diabetic effects |
These activities underline the pharmacological significance of ganoderic acids, providing a framework for understanding potential biological properties of Ganoderic acid L .
Mechanistic Insights from Related Compounds
Research on ganoderic acids has revealed several key mechanisms through which these compounds exert their biological effects. Studies on Ganoderic acid A have demonstrated its ability to exhibit antinociceptive, antioxidative, cytotoxic, and hepatoprotective activities . Notably, its anticancer properties involve suppressing growth and invasive behavior of various cancer cell types, including osteosarcoma, lymphoma, meningioma, and breast cancer cells .
Ganoderic acid T has shown selective cytotoxicity toward cancer cells with less toxicity to normal cells, inducing cell cycle arrest through the inhibition of NF-κB activation and modulation of apoptotic pathways . Similarly, Ganoderic acid X inhibits topoisomerases I and IIa, leading to the inhibition of DNA synthesis and activation of mitogen-activated protein kinases .
The hepatoprotective effects of ganoderic acids involve modulation of lipid metabolism, reduction of inflammation, and regulation of oxidative stress responses . These mechanisms provide potential insights into how Ganoderic acid L might function, though direct experimental validation for this specific compound remains necessary.
Research Methodologies for Ganoderic Acid Analysis
The study of ganoderic acids, including Ganoderic acid L, employs various analytical and biochemical techniques. Understanding these methodologies is essential for future research focused specifically on Ganoderic acid L.
Analytical Techniques
Modern analytical approaches have enabled detailed characterization of ganoderic acids. High-performance liquid chromatography coupled with diode array detection and mass spectrometry (HPLC-DAD-MS/MS) represents a principal technique for identifying and characterizing these compounds . This methodology allows for the separation and detection of ganoderic acids based on their unique retention times, UV absorption profiles, and mass fragmentation patterns.
For Ganoderic acid A, enzyme-linked immunosorbent assay (ELISA) methods have been developed for quantitative determination . This approach utilizes antibodies specific to the compound and provides a sensitive means for detecting and quantifying ganoderic acids in various samples. Similar methodologies could potentially be adapted for the specific analysis of Ganoderic acid L.
Metabolic Studies
Research on the metabolism of ganoderic acids provides valuable insights into their pharmacokinetic properties. Studies on Ganoderic acid A have identified numerous metabolites through analysis of bile, plasma, and urine samples following administration, as well as through in vitro incubation with liver microsomes .
The main metabolic "soft spots" of Ganoderic acid A include carbonyl groups (or hydroxyl groups) at positions 3, 7, 11, 15, and 23, as well as carbon atoms at positions 12, 20, 28, and 29 . Given structural similarities, Ganoderic acid L might undergo comparable metabolic transformations, though specific studies would be required to confirm this hypothesis.
Current Research Gaps and Future Directions
Despite the expanding body of research on ganoderic acids, significant knowledge gaps remain regarding Ganoderic acid L specifically. These limitations present opportunities for future research endeavors.
Limitations in Current Knowledge
The available literature reveals several limitations in our understanding of Ganoderic acid L:
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Limited pharmacological studies focusing specifically on Ganoderic acid L
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Incomplete characterization of structure-activity relationships comparing Ganoderic acid L with other ganoderic acids
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Absence of detailed metabolic profiles for Ganoderic acid L
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Insufficient data on bioavailability and pharmacokinetic properties
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